molecular formula C7H7BBrFO2 B1390088 2-Bromo-5-fluoro-6-methylphenylboronic acid CAS No. 1315476-04-0

2-Bromo-5-fluoro-6-methylphenylboronic acid

Cat. No. B1390088
M. Wt: 232.84 g/mol
InChI Key: OHGXSZDTWLRYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-6-methylphenylboronic acid is a unique chemical compound with the empirical formula C7H7BBrFO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-6-methylphenylboronic acid is represented by the SMILES string B(c1c(ccc(c1F)C)Br)(O)O . This indicates that the boron atom is bonded to an aromatic ring which has fluorine, bromine, and methyl substituents .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-fluoro-6-methylphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.843 Da . It is a solid at room temperature . The compound’s density is approximately 1.7 g/cm³, and it has a boiling point of about 347.3°C . The compound has a molar refractivity of 45.7 cm³ and a molar volume of 141.1 cm³ .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statements H302 - H319 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

(6-bromo-3-fluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGXSZDTWLRYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-6-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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